An In-depth Technical Guide to the Chemical Properties of 2-hydroxy-2-methylpropanamide
An In-depth Technical Guide to the Chemical Properties of 2-hydroxy-2-methylpropanamide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the core chemical properties of 2-hydroxy-2-methylpropanamide. It is intended for researchers, scientists, and professionals in the field of drug development who are interested in the synthesis, characterization, and potential applications of this molecule and its derivatives. This document details the physicochemical properties, synthesis methodologies, spectral analysis, and the significant role of its derivatives in modulating the androgen receptor signaling pathway. All quantitative data is presented in structured tables, and key experimental protocols are described in detail. Furthermore, logical relationships and experimental workflows are visualized using Graphviz diagrams to facilitate a deeper understanding of the subject matter.
Chemical and Physical Properties
2-hydroxy-2-methylpropanamide, also known as 2-hydroxyisobutyramide, is a simple aliphatic amide with the molecular formula C₄H₉NO₂.[1][2][3] It possesses both a hydroxyl and an amide functional group, making it a versatile building block in organic synthesis.[1]
Identifiers and Descriptors
| Identifier/Descriptor | Value |
| IUPAC Name | 2-hydroxy-2-methylpropanamide[3] |
| CAS Number | 13027-88-8[3] |
| Molecular Formula | C₄H₉NO₂[1][2][3] |
| Molecular Weight | 103.12 g/mol [1][3] |
| Canonical SMILES | CC(C)(C(=O)N)O[3] |
| InChI Key | DRYMMXUBDRJPDS-UHFFFAOYSA-N[3] |
Physicochemical Data
| Property | Value | Source |
| Melting Point | 93-98 °C | [4] |
| Boiling Point | 260 °C (at 760 mmHg) | [4] |
| Density | 1.109 ± 0.06 g/cm³ (Predicted) | [4] |
| Solubility | Soluble in water and alcohol. | |
| Appearance | White to off-white crystalline powder. |
Synthesis and Purification
2-hydroxy-2-methylpropanamide can be synthesized through several routes, with the most common methods being the hydration of acetone cyanohydrin and the amidation of 2-hydroxy-2-methylpropanoic acid.
Synthesis from Acetone Cyanohydrin
This method involves the hydration of the nitrile group of acetone cyanohydrin, often catalyzed by manganese dioxide.
Experimental Protocol:
-
Preparation of Acetone Cyanohydrin: In a well-ventilated fume hood, a flask is charged with a solution of sodium cyanide in water and acetone. The flask is cooled in an ice bath.[5]
-
Sulfuric acid (40%) is added dropwise to the stirred solution while maintaining the temperature between 10-20 °C.[5]
-
After the addition is complete, the mixture is stirred for an additional 15 minutes.[5]
-
The resulting acetone cyanohydrin layer is separated, and the aqueous layer is extracted with ether.[5]
-
The organic layers are combined, dried over anhydrous sodium sulfate, and the solvent is removed by distillation.[5]
-
The crude acetone cyanohydrin is then purified by vacuum distillation.[5]
-
Hydration to 2-hydroxy-2-methylpropanamide: A mixture of acetone cyanohydrin, water, and manganese dioxide is heated with stirring.[6] The reaction progress can be monitored by titrating for the disappearance of hydrocyanic acid.[6]
-
Upon completion, the reaction mixture is filtered to remove the manganese dioxide catalyst.
-
The filtrate is concentrated under reduced pressure to yield crude 2-hydroxy-2-methylpropanamide.
Synthesis from 2-hydroxy-2-methylpropanoic Acid
This method involves the direct amidation of 2-hydroxy-2-methylpropanoic acid with ammonia, typically facilitated by an acid catalyst.
Experimental Protocol:
-
A solution of 2-hydroxy-2-methylpropanoic acid in a suitable solvent such as ethanol is prepared in a round-bottom flask.
-
Aqueous ammonia (ammonium hydroxide) is added to the flask.[1]
-
A catalytic amount of a strong acid, such as sulfuric acid, is carefully added.[1]
-
The reaction mixture is heated to reflux for several hours.[1]
-
The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Upon completion, the solvent is removed under reduced pressure.
-
The crude product is then purified.
Purification
The crude 2-hydroxy-2-methylpropanamide can be purified by recrystallization.
Experimental Protocol for Recrystallization:
-
The crude solid is dissolved in a minimum amount of a hot solvent, such as ethanol or a mixture of ethanol and water.[7][8]
-
If colored impurities are present, a small amount of activated charcoal can be added, and the solution is briefly boiled.[8]
-
The hot solution is filtered to remove any insoluble impurities and the charcoal.[7]
-
The filtrate is allowed to cool slowly to room temperature, followed by further cooling in an ice bath to induce crystallization.[8][9]
-
The resulting crystals are collected by vacuum filtration, washed with a small amount of cold solvent, and dried under vacuum.[8]
Spectral Data
Spectroscopic techniques are essential for the structural elucidation and confirmation of 2-hydroxy-2-methylpropanamide.
¹H NMR Spectroscopy
The proton NMR spectrum is expected to show three distinct signals:
-
A singlet for the two equivalent methyl groups (CH ₃).
-
A broad singlet for the hydroxyl proton (-OH ).
-
A broad singlet for the two amide protons (-NH ₂).
| Protons | Expected Chemical Shift (δ, ppm) | Multiplicity |
| -C(CH ₃)₂ | ~1.3 - 1.5 | Singlet |
| -OH | Variable, broad | Singlet |
| -NH ₂ | Variable, broad | Singlet |
¹³C NMR Spectroscopy
The carbon-13 NMR spectrum is expected to display three signals corresponding to the three unique carbon environments:
| Carbon | Expected Chemical Shift (δ, ppm) |
| -C (CH₃)₂ | ~25 - 30 |
| -C (OH) | ~70 - 75 |
| -C =O | ~175 - 180 |
FTIR Spectroscopy
The infrared spectrum will show characteristic absorption bands for the hydroxyl and amide functional groups.
| Functional Group | Vibration | Expected Wavenumber (cm⁻¹) |
| O-H (hydroxyl) | Stretching | 3400 - 3200 (broad) |
| N-H (amide) | Stretching | 3350 and 3180 (two bands) |
| C=O (amide I) | Stretching | ~1650 |
| N-H (amide II) | Bending | ~1620 |
| C-N | Stretching | ~1400 |
| C-O | Stretching | ~1150 |
Mass Spectrometry
Mass spectrometry can be used to determine the molecular weight of the compound. The molecular ion peak (M+) would be observed at m/z = 103. Common fragmentation patterns would involve the loss of small neutral molecules or radicals.[10]
| Fragment | m/z |
| [M]+ | 103 |
| [M - CH₃]+ | 88 |
| [M - NH₂]+ | 87 |
| [M - C(O)NH₂]+ | 59 |
Biological Significance and Signaling Pathways
While 2-hydroxy-2-methylpropanamide itself has limited reported biological activity, serving primarily as a synthetic intermediate, its derivatives have garnered significant attention in medicinal chemistry.[1] Notably, aryl-propionamides derived from this scaffold have been identified as potent and orally bioavailable Selective Androgen Receptor Modulators (SARMs).[1][11]
Derivatives as Selective Androgen Receptor Modulators (SARMs)
SARMs are a class of therapeutic compounds that have similar anabolic effects to androgenic steroids but with reduced androgenic (virilizing) effects. They are being investigated for the treatment of muscle wasting, osteoporosis, and benign prostatic hyperplasia.[12]
Androgen Receptor Signaling Pathway
The androgen receptor (AR) is a ligand-activated transcription factor that, upon binding to androgens like testosterone and dihydrotestosterone (DHT), translocates to the nucleus, dimerizes, and binds to androgen response elements (AREs) on DNA to regulate gene expression.[13][14] This signaling pathway is crucial for the development and maintenance of male reproductive tissues and has anabolic effects on muscle and bone.[1]
Non-steroidal SARMs derived from 2-hydroxy-2-methylpropanamide bind to the AR and induce a conformational change that is distinct from that induced by natural androgens. This results in the differential recruitment of coactivator and corepressor proteins, leading to tissue-selective gene expression.[2]
Safety and Handling
2-hydroxy-2-methylpropanamide is classified as an irritant.[1] It is important to handle this chemical with appropriate personal protective equipment, including gloves, safety glasses, and a lab coat. Work should be conducted in a well-ventilated area or a fume hood. For detailed safety information, refer to the Safety Data Sheet (SDS).
Conclusion
2-hydroxy-2-methylpropanamide is a valuable chemical intermediate with straightforward synthesis routes. Its bifunctional nature allows for a variety of chemical transformations, making it a key building block for more complex molecules. The most significant application of its derivatives to date is in the development of Selective Androgen Receptor Modulators, which hold promise for a range of therapeutic applications. This guide provides a foundational understanding of the chemical properties and synthetic methodologies for 2-hydroxy-2-methylpropanamide, which is essential for researchers working in organic synthesis and medicinal chemistry.
References
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